molecular formula C9H14N2O B8701994 2,5-Diethyl-6-methylpyrimidin-4(3h)-one

2,5-Diethyl-6-methylpyrimidin-4(3h)-one

Cat. No.: B8701994
M. Wt: 166.22 g/mol
InChI Key: ORDIWEWTRLJCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diethyl-6-methylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by alkyl substituents at positions 2, 5, and 6 of its heterocyclic core. The pyrimidinone scaffold is a six-membered aromatic ring containing two nitrogen atoms and a ketone group at position 3.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2,5-diethyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O/c1-4-7-6(3)10-8(5-2)11-9(7)12/h4-5H2,1-3H3,(H,10,11,12)

InChI Key

ORDIWEWTRLJCGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)CC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethyl-6-methylpyrimidin-4(3h)-one can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with urea in the presence of a base, followed by cyclization and subsequent alkylation to introduce the ethyl and methyl groups. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyl-6-methylpyrimidin-4(3h)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2,5-Diethyl-6-methylpyrimidin-4(3h)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Pyrimidine derivatives are explored for their potential use as therapeutic agents in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides

Mechanism of Action

The mechanism of action of 2,5-Diethyl-6-methylpyrimidin-4(3h)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, pyrimidine derivatives are known to inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, which can result in antiproliferative effects .

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Structural and Functional Group Analysis

Pyrimidinone derivatives exhibit diverse properties depending on their substituents. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives
Compound Name Substituents Key Features Potential Applications References
2,5-Diethyl-6-methylpyrimidin-4(3H)-one 2,5-diethyl; 6-methyl High lipophilicity; limited hydrogen-bonding capacity Synthetic intermediate -
4i (Coumarin-tetrazolyl pyrimidinone) Coumarin; tetrazolyl Bulky, π-conjugated groups; enhanced UV absorption Photopharmaceuticals
2,5-Diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one Amino; phospho-ribitylamino High polarity; metabolic relevance Yeast metabolism
5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one Ethyl; hydroxy; sulfanyl; methoxyphenyl Reactive thiol group; strong hydrogen-bonding capacity Antioxidant or enzyme inhibition
4-Methyl-5,11-dihydro-6H-dipyridodiazepin-6-one (Impurity MM1146.02) Methyl; fused diazepine ring Rigid, planar structure; potential genotoxicity Pharmaceutical impurity profiling

Hydrogen-Bonding and Crystallinity

Hydrogen-bonding patterns significantly influence the crystallinity and stability of pyrimidinones. The target compound, with its alkyl substituents, likely forms weaker intermolecular interactions compared to derivatives like 5-Ethyl-6-hydroxy-2-sulfanylpyrimidin-4-one, where hydroxy and sulfanyl groups enable robust hydrogen-bonded networks . Graph-set analysis (a method for categorizing H-bond motifs) would classify the latter as having stronger donor/acceptor interactions, leading to distinct crystal packing behaviors .

Pharmacological and Metabolic Relevance

  • Amino- and Phospho-Substituted Analogs: The 2,5-diamino-6-(5-phospho-D-ribitylamino) derivative () is a yeast metabolite, highlighting the role of polar substituents in biological systems. Its phospho-ribitylamino group enhances water solubility, contrasting with the lipophilic nature of the target compound .

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